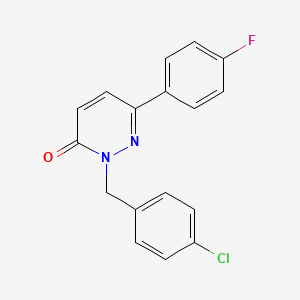
2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Anticancer Potential
The synthesis of new 3(2H)-one pyridazinone derivatives, including 2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, has shown promising anticancer activities. These compounds were evaluated for in-vitro antioxidant activity and demonstrated potent antioxidant effects at specific concentrations. Molecular docking studies further suggested their potential as anticancer agents (Mehvish & Kumar, 2022).
Precursor for Heterocyclic Systems
This compound has been identified as a versatile precursor for synthesizing various heterocyclic systems. It facilitates the creation of pyridazinyl-substituted benzo-annelated heterocycles, which could have significant implications in pharmaceutical and chemical research (Heinisch, Haider, & Moshuber, 1994).
Myocardial Perfusion Imaging
2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one derivatives have been studied for myocardial perfusion imaging (MPI) with PET. These compounds exhibit high heart uptake and low background uptake in animal models, making them promising candidates for MPI agents (Mou et al., 2012).
Antioxidant and Antiangiogenic Properties
Certain derivatives of 2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some of these compounds showed remarkable inhibitory activity against cancer cell lines and potent antiangiogenic and antioxidant properties (Kamble et al., 2015).
Corrosion Inhibition
Research has also focused on the ability of pyridazinone derivatives to inhibit the corrosion of metals. These compounds have shown significant efficacy in reducing steel corrosion in acidic environments, making them valuable in industrial applications (Bouklah et al., 2004).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOARHEMOHUAZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

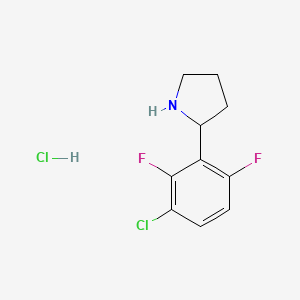
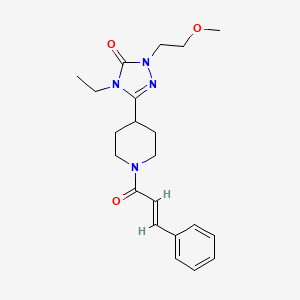
![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)

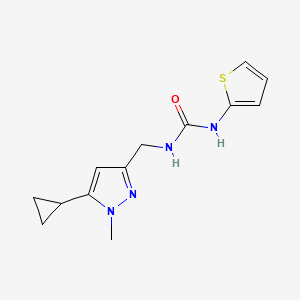
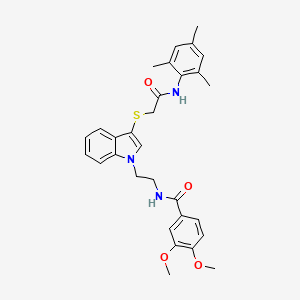
![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)
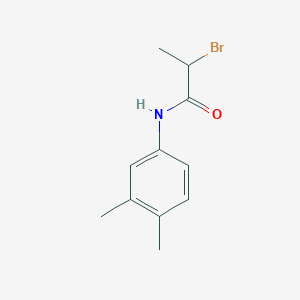
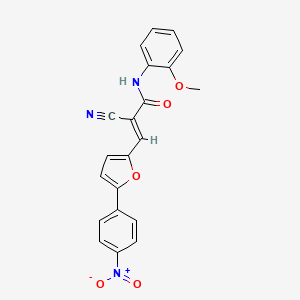
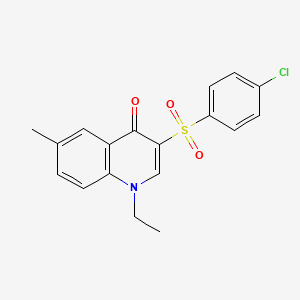
![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)

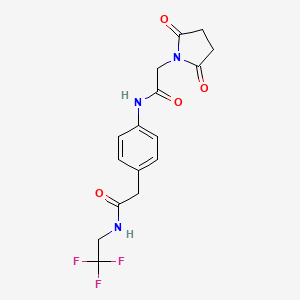
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)